2,3-Dihydrofuro[3,2-c]pyridin-4-amine is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of particular interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified under the category of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties.
The compound can be derived from various synthetic routes, with significant research focusing on its structural modifications and reactivity. It falls within the broader class of furo[3,2-c]pyridine derivatives, which are characterized by a unique bicyclic structure that contributes to their chemical behavior and biological activity. The classification of 2,3-dihydrofuro[3,2-c]pyridin-4-amine is primarily based on its structural features and the presence of functional groups that influence its reactivity and interactions with biological systems.
Methods and Technical Details
The synthesis of 2,3-dihydrofuro[3,2-c]pyridin-4-amine has been explored through various methodologies:
Structure and Data
The molecular structure of 2,3-dihydrofuro[3,2-c]pyridin-4-amine consists of a fused furan ring and a pyridine ring with an amine group at the 4-position. Its molecular formula can be represented as CHNO. The compound's structure can be further analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its identity and purity.
Feature | Description |
---|---|
Molecular Formula | CHNO |
Functional Groups | Amine group, Fused furan-pyridine rings |
Stereochemistry | Diastereomeric forms possible |
Reactions and Technical Details
2,3-Dihydrofuro[3,2-c]pyridin-4-amine is reactive towards several types of chemical transformations:
Reaction Type | Typical Reagents | Major Products |
---|---|---|
Oxidation | Potassium permanganate | Ketones/Aldehydes |
Reduction | Sodium borohydride | Alcohols/Amines |
Substitution | Nucleophiles (e.g., amines) | Substituted derivatives |
Physical Properties
Chemical Properties
Property | Value/Description |
---|---|
Solubility | Soluble in water and organic solvents |
Stability | Stable under normal conditions |
The scientific uses of 2,3-dihydrofuro[3,2-c]pyridin-4-amine are primarily focused on its potential role in medicinal chemistry. Its unique structure suggests possibilities for development as:
Furopyridines represent a significant class of fused heterocyclic compounds characterized by the fusion of a furan ring with a pyridine moiety, creating diverse scaffolds with distinct electronic and steric properties. These bicyclic systems exhibit four possible isomeric configurations due to the varying points of ring fusion, each imparting unique physicochemical characteristics and reactivity profiles. Among these isomers, the furo[3,2-c]pyridine framework has emerged as a particularly valuable scaffold in pharmaceutical and synthetic chemistry due to its balanced electron distribution, hydrogen bonding capability through the pyridinic nitrogen, and structural rigidity that favors specific biological interactions. The partial saturation variant, 2,3-dihydrofuro[3,2-c]pyridin-4-amine, combines the advantageous features of both heterocyclic systems while offering reduced aromaticity and enhanced three-dimensionality compared to its fully aromatic counterparts. This structural hybrid has gained prominence as a versatile building block in drug discovery programs targeting diverse therapeutic areas, particularly within kinase inhibition and central nervous system modulation [2] [4] [7].
2,3-Dihydrofuro[3,2-c]pyridin-4-amine possesses a distinctive molecular architecture that offers several advantages in heterocyclic scaffold design. The molecule features a partially saturated furan ring fused at the 3,2-position to a pyridine system bearing an exocyclic amine at the 4-position. This arrangement creates a conformationally constrained bicyclic system with multiple sites for chemical modification. The pyridine nitrogen acts as a hydrogen bond acceptor, while the 4-amino group provides a hydrogen bond donor-acceptor pair, collectively enabling diverse interactions with biological targets. The fused ring system enhances metabolic stability compared to monocyclic furans or pyridines, addressing a common limitation in medicinal chemistry. Furthermore, the electron-rich furan oxygen and electron-deficient pyridine ring create an inherent polarization that facilitates π-stacking interactions with aromatic amino acid residues in enzyme binding sites. This molecular polarization also influences the compound's reactivity, making it amenable to electrophilic substitution at the furan ring and nucleophilic substitution adjacent to the pyridine nitrogen [1] [7] [9].
The compound's structural features bridge the gap between fully aromatic heterocycles and aliphatic systems, offering a balance between planarity and three-dimensionality that is increasingly sought in fragment-based drug design. Its reduced heteroaromatic character compared to fully unsaturated furopyridines diminishes potential DNA intercalation tendencies, potentially reducing genotoxicity risks. Additionally, the presence of the 4-amino group serves as a synthetic handle for further derivatization through acylation, reductive amination, or conversion to other functional groups, enabling rapid exploration of structure-activity relationships. The scaffold's physicochemical parameters, including moderate lipophilicity (predicted logP ≈ 1.2), polar surface area (~50 Ų), and molecular weight (136 g/mol), align well with lead-like properties, making it particularly suitable for fragment-based screening approaches [1] [4].
Furo[3,2-c]pyridine derivatives, including the dihydrofuropyridin-4-amine scaffold, constitute a privileged structural motif in medicinal chemistry due to their diverse biological activities and presence in clinically relevant compounds. These heterocycles exhibit a remarkable ability to interact with multiple biological targets, particularly kinases and central nervous system receptors, positioning them as valuable templates for therapeutic development. Pyridine-containing heterocycles collectively represent 33% of anticancer drugs and 20% of central nervous system (CNS) agents approved by the FDA between 2014-2023, highlighting their pharmaceutical significance [4]. The furo[3,2-c]pyridine framework specifically contributes to this statistic through its presence in several pharmacologically active compounds.
The scaffold's pharmacological relevance stems from its structural similarity to endogenous neurotransmitters and its ability to mimic purine interactions within kinase ATP-binding sites. Tetrahydrofuro[3,2-c]pyridine derivatives demonstrate potent Janus kinase 2 (JAK2) inhibitory activity superior to the approved drug tofacitinib, highlighting their therapeutic potential in autoimmune disorders [9]. Other derivatives function as potent κ-opioid receptor agonists with significant antinociceptive activity, suggesting applications in pain management. Additionally, certain lactam derivatives incorporating the reduced furo[3,2-c]pyridine nucleus exhibit potent antitubercular activity against Mycobacterium tuberculosis strain H37Rv with excellent selectivity profiles [9]. The scaffold has also yielded α2-adrenoceptor antagonists, further demonstrating its versatility in receptor modulation [9].
Table 1: Therapeutic Applications of Furo[3,2-c]pyridine Derivatives
Biological Activity | Therapeutic Area | Molecular Target | Significance |
---|---|---|---|
Kinase Inhibition | Oncology, Autoimmune disorders | JAK2 | Superior activity to tofacitinib in vitro |
Antinociceptive Activity | Pain management | κ-Opioid receptor | Excellent in vivo efficacy |
Antimycobacterial Activity | Infectious diseases | Mycobacterium tuberculosis | Potent activity against H37Rv strain |
Receptor Antagonism | Cardiovascular, CNS | α2-Adrenoceptor | Potent and selective antagonism |
CNS Modulation | Neurological disorders | Unspecified targets | Structural similarity to CNS-active scaffolds |
The scaffold's physicochemical properties, including moderate logD values and balanced solubility profiles, contribute to favorable pharmacokinetic behavior, particularly regarding blood-brain barrier penetration for CNS-targeted therapeutics. The presence of the pyridine nitrogen enhances metabolic stability compared to all-carbon analogs by reducing susceptibility to cytochrome P450-mediated oxidation. Furthermore, the scaffold's modularity enables strategic incorporation of fluorine atoms or sulfur-containing groups, approaches frequently employed to optimize absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates. These attributes collectively establish 2,3-dihydrofuro[3,2-c]pyridin-4-amine as a highly versatile pharmacophore with significant potential across multiple therapeutic domains [4] [7] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1